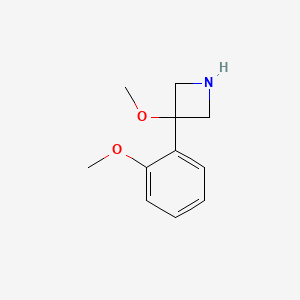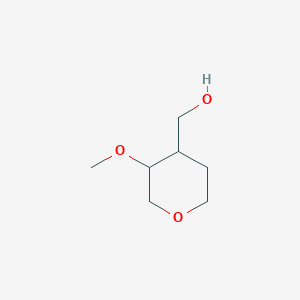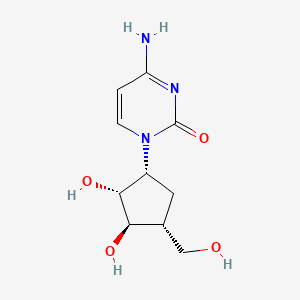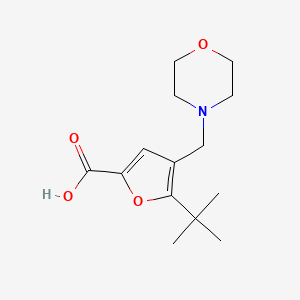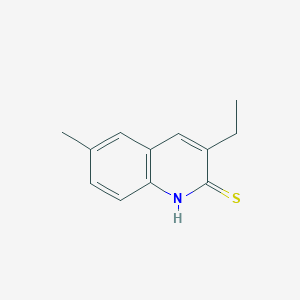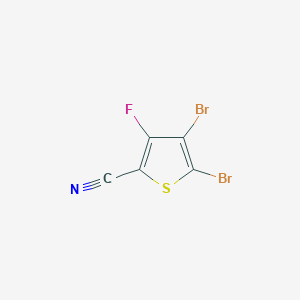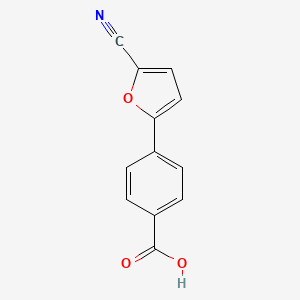
4-(5-Cyanofuran-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Cyanofuran-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a cyanofuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyanofuran-2-yl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve the partial oxidation of toluene to produce benzoic acid, followed by further functionalization to introduce the cyanofuran group . This process can be catalyzed by manganese or cobalt naphthenates.
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyanofuran-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.
Reduction: The cyanofuran group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid site.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(5-Cyanofuran-2-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Cyanofuran-2-yl)benzoic acid involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response . The compound’s structure allows it to bind effectively to these enzymes, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-Cyano-4-furyl)benzoic acid: Similar structure but with different substitution patterns.
4-(5-Cyano-2-furyl)benzoic acid: Another isomer with a different position of the cyanofuran group.
Uniqueness
4-(5-Cyanofuran-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H7NO3 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4-(5-cyanofuran-2-yl)benzoic acid |
InChI |
InChI=1S/C12H7NO3/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6H,(H,14,15) |
InChI Key |
XJVGHHWEBYFZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
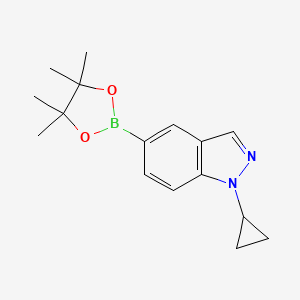


![3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)
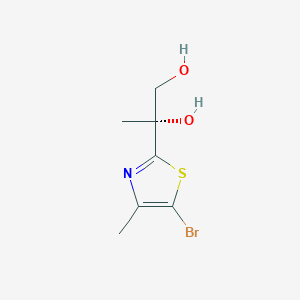
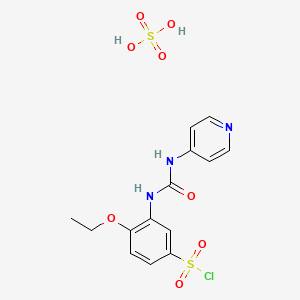
![4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11767015.png)
